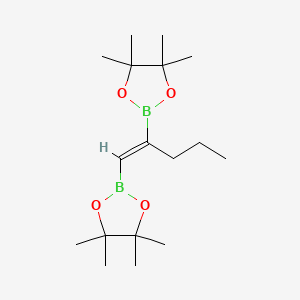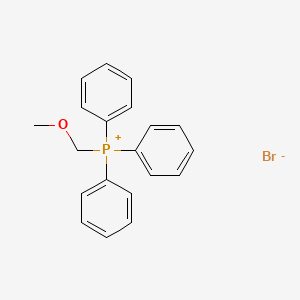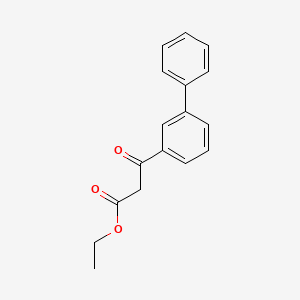
Ácido sulfúrico; 1,4,7,10-tetrazacyclododecane
Descripción general
Descripción
Tetraaza-12-crown-4 tetrahydrogensulfate: is a chemical compound with the molecular formula C8H22N4O4S and a molecular weight of 270.35 g/mol . It is a derivative of 1,4,7,10-tetrazacyclododecane, a macrocyclic compound containing four nitrogen atoms. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
Chemistry: 1,4,7,10-tetrazacyclododecane is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: In biological research, the compound is used to study metal ion transport and binding in biological systems. It is also used in the development of metal-based drugs .
Medicine: The compound’s ability to form stable complexes with gadolinium makes it valuable in magnetic resonance imaging (MRI) as a contrast agent . It is also used in radiopharmaceuticals for diagnostic and therapeutic purposes .
Industry: In industrial applications, 1,4,7,10-tetrazacyclododecane is used in the synthesis of catalysts and other chemical intermediates .
Mecanismo De Acción
Target of Action
Sulfuric Acid; 1,4,7,10-Tetrazacyclododecane, also known as DOTA, is a macrocyclic complexing agent . It primarily targets a variety of transition metals and lanthanides . The compound’s role is to form complexes with these targets for various applications .
Mode of Action
The interaction of Sulfuric Acid; 1,4,7,10-Tetrazacyclododecane with its targets involves the formation of stable complexes. For instance, it has been used for radiolabeling of carbon nanotube bioconjugates by chelating the 64 Cu radioisotope . This interaction results in the formation of a stable complex that can be used in various applications, such as clinical radioimmunotherapy .
Biochemical Pathways
The biochemical pathways affected by Sulfuric Acid; 1,4,7,10-Tetrazacyclododecane are primarily related to its complexing properties. The compound forms complexes with various targets, affecting their biochemical pathways and resulting in downstream effects. For example, the compound can be activated with N-hydroxysulfosuccinimidyl for conjugation with monoclonal antibodies in clinical radioimmunotherapy .
Result of Action
The molecular and cellular effects of Sulfuric Acid; 1,4,7,10-Tetrazacyclododecane’s action are primarily related to its ability to form stable complexes with its targets. These complexes can be used in various applications, such as radiolabeling of carbon nanotube bioconjugates and clinical radioimmunotherapy .
Análisis Bioquímico
Biochemical Properties
Sulfuric Acid; 1,4,7,10-Tetrazacyclododecane plays a crucial role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .
Cellular Effects
The effects of Sulfuric Acid; 1,4,7,10-Tetrazacyclododecane on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Sulfuric Acid; 1,4,7,10-Tetrazacyclododecane exerts its effects at the molecular level. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Sulfuric Acid; 1,4,7,10-Tetrazacyclododecane in laboratory settings change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Sulfuric Acid; 1,4,7,10-Tetrazacyclododecane vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Sulfuric Acid; 1,4,7,10-Tetrazacyclododecane is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
Sulfuric Acid; 1,4,7,10-Tetrazacyclododecane is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Sulfuric Acid; 1,4,7,10-Tetrazacyclododecane and its effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 1,4,7,10-tetrazacyclododecane typically involves the cyclization of linear tetraamines. One common method is the Richman-Atkins synthesis, which involves the reaction of ethylenediamine with formaldehyde and ammonia . This method, however, has been improved upon to increase yield and reduce the formation of by-products. An alternative method involves the use of benzylethanolamine as a starting material .
Industrial Production Methods: Industrial production of 1,4,7,10-tetrazacyclododecane often involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to remove impurities and obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1,4,7,10-tetrazacyclododecane undergoes various chemical reactions, including:
Complexation: It forms stable complexes with metal ions such as gadolinium, copper, and zinc.
Substitution: The nitrogen atoms in the macrocyclic ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Complexation: Typically involves the use of metal salts (e.g., gadolinium chloride) in aqueous or organic solvents.
Substitution: Reactions often require the presence of a base (e.g., sodium hydroxide) and an appropriate electrophile.
Major Products:
Metal Complexes: These complexes are often used in medical imaging and diagnostic applications.
Substituted Derivatives: These derivatives can be used in various chemical and biological applications.
Comparación Con Compuestos Similares
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A derivative of 1,4,7,10-tetrazacyclododecane with four acetic acid groups.
Cyclen: Another name for 1,4,7,10-tetrazacyclododecane, often used in coordination chemistry.
Uniqueness: Tetraaza-12-crown-4 tetrahydrogensulfate is unique due to its ability to form highly stable complexes with metal ions, which is not as pronounced in other similar compounds. This stability makes it particularly valuable in applications requiring long-term stability and minimal degradation .
Propiedades
IUPAC Name |
sulfuric acid;1,4,7,10-tetrazacyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4.4H2O4S/c1-2-10-5-6-12-8-7-11-4-3-9-1;4*1-5(2,3)4/h9-12H,1-8H2;4*(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDORTWORGMVNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCNCCN1.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H28N4O16S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375222 | |
| Record name | Sulfuric acid--1,4,7,10-tetraazacyclododecane (4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134765-72-3 | |
| Record name | Sulfuric acid--1,4,7,10-tetraazacyclododecane (4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 134765-72-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















